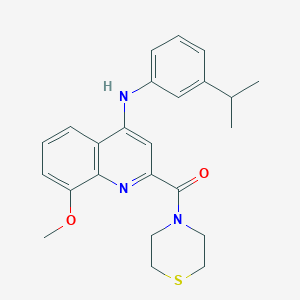
(4-((3-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as ITMM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITMM belongs to the class of quinoline derivatives and has been studied extensively for its ability to target specific cellular pathways and inhibit the growth of cancer cells. In
Applications De Recherche Scientifique
Synthesis and Imaging Applications
One study focused on the synthesis of a structurally similar compound, [11C]HG-10-102-01, as a potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme activity in Parkinson's disease. The research outlines the synthesis process, including the steps and chemical yields, showcasing its application in neuroimaging and the study of neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Fluorescence and Labeling Reagents
Another application area is in the development of fluorescent labeling reagents for biomedical analysis. For instance, 6-Methoxy-4-quinolone and its derivatives have been investigated for their strong fluorescence in a wide pH range, stability against light and heat, and potential as fluorescent labeling reagents. This research underlines their suitability for biomedical applications, including the determination of carboxylic acids (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Drug Discovery and Molecular Docking
The compound has analogues that have been synthesized and analyzed through DFT calculations and molecular docking to understand their antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction. Such studies are crucial in drug discovery and design, providing a framework for understanding the compound's interaction with biological targets (FathimaShahana & Yardily, 2020).
Organic Light-Emitting Diodes (OLEDs)
Research into aryl(6-arylpyridin-3-yl)methanone ligands for Ir(III) complexes highlights their application in the development of efficient red phosphorescent materials for OLEDs. Such materials are essential for advancing display technologies and enhancing device efficiency and color purity (Kang, Lee, Lee, Seo, Kim, & Yoon, 2011).
Chemical Synthesis and Catalysis
The compound's related research also extends to chemical synthesis and catalysis, such as the ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds, showcasing the compound's relevance in synthetic organic chemistry and the development of new catalytic reduction methodologies (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Propriétés
IUPAC Name |
[8-methoxy-4-(3-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16(2)17-6-4-7-18(14-17)25-20-15-21(24(28)27-10-12-30-13-11-27)26-23-19(20)8-5-9-22(23)29-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYLSECAQRADNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

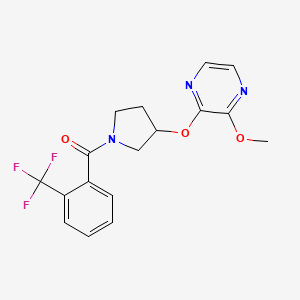
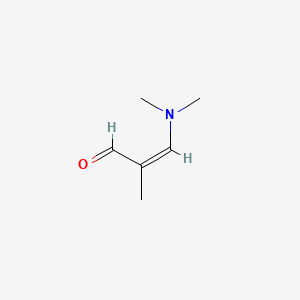
![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2729737.png)
![N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B2729739.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2729741.png)
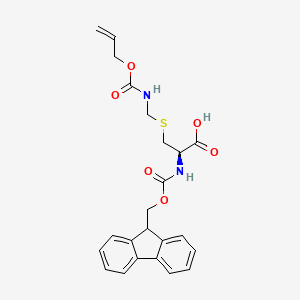
![(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2729743.png)
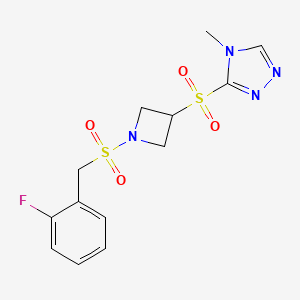
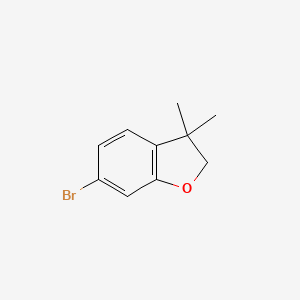
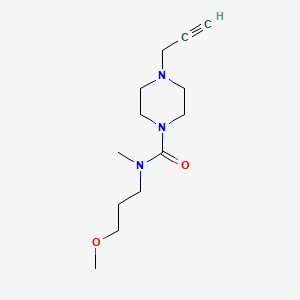
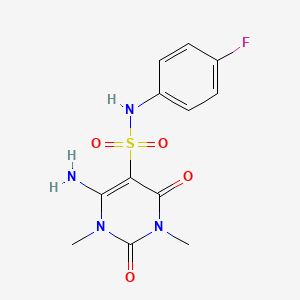
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)
